![molecular formula C19H23N3O4S B3019980 N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1797129-79-3](/img/structure/B3019980.png)
N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
The compound N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a sulfonamide derivative that is part of a broader class of compounds known for their biological activities. Sulfonamides are a group of synthetic organic compounds that contain the sulfonamide group (-SO2NH2). They are well-known for their role in medicinal chemistry, particularly as antibiotics. However, the compound does not appear to be directly discussed in the provided papers, but the papers do discuss related sulfonamide compounds with similar structures and potential biological activities .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. In the case of the compounds discussed in the papers, 1-aminopiperidine is reacted with benzenesulfonyl chloride under controlled pH conditions in aqueous media to afford the parent compound N-(piperidin-1-yl)benzenesulfonamide. Subsequent substitution at the nitrogen atom with different electrophiles, such as N-aryl/aralkyl-substituted-2-bromoacetamides, in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF), leads to a series of N-substituted derivatives of acetamide .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which is further connected to various substituents that can influence the compound's biological activity and physical properties. The papers provided discuss the use of spectroscopic techniques, such as Raman and Fourier transform infrared spectroscopy, to characterize the vibrational signatures of similar compounds. Density functional theory (DFT) calculations are used to explore the geometric equilibrium and vibrational wavenumbers, providing insights into the stereo-electronic interactions that contribute to the stability of the molecules .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is influenced by the presence of the sulfonamide group and the substituents attached to the aromatic ring. The papers do not provide specific details on the chemical reactions of N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide, but they do mention that the synthesized compounds were evaluated for biological activity, suggesting that they may interact with biological targets such as enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The papers provided do not detail the specific properties of N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide, but they do mention the evaluation of synthesized compounds against various enzymes, indicating that these compounds have the potential to be biologically active . Additionally, the pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity are investigated for related compounds, which are important factors in drug development .
properties
IUPAC Name |
N-[4-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-4-3-5-19(20-14)26-17-10-12-22(13-11-17)27(24,25)18-8-6-16(7-9-18)21-15(2)23/h3-9,17H,10-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQKZCLLJDAREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide |
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